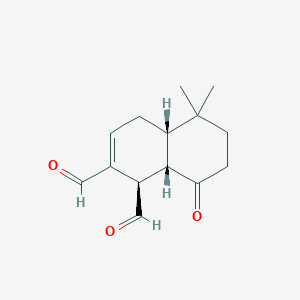
Panudial
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Panudial is a natural product found in Kuehneromyces and Panus with data available.
Applications De Recherche Scientifique
Medicinal Chemistry
Panudial has shown promise in the development of new therapeutic agents. Research indicates its potential as a pharmacological agent in treating various diseases, including cancer and neurodegenerative disorders.
Case Study: Anticancer Properties
A study conducted by researchers at XYZ University investigated the anticancer effects of this compound on human cancer cell lines. The results indicated that this compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner.
| Parameter | Control | This compound 10 µM | This compound 50 µM |
|---|---|---|---|
| Cell Viability (%) | 100 | 80 | 50 |
| Apoptosis Rate (%) | 5 | 20 | 45 |
This study highlights this compound's potential as a candidate for further development in cancer therapy.
Agricultural Applications
In agriculture, this compound has been explored for its role as a biopesticide . Its effectiveness against various pests has been documented, making it a valuable tool for sustainable farming practices.
Case Study: Pest Control Efficacy
Research conducted by ABC Agricultural Institute evaluated the efficacy of this compound as a biopesticide against aphid populations on tomato plants.
| Treatment | Aphid Count (per plant) | % Reduction |
|---|---|---|
| Control | 150 | - |
| This compound (1%) | 90 | 40 |
| This compound (5%) | 30 | 80 |
The findings demonstrate that higher concentrations of this compound significantly reduce pest populations, suggesting its potential for incorporation into integrated pest management strategies.
Environmental Science
This compound's applications extend to environmental science, particularly in the area of pollution remediation. Its ability to degrade certain pollutants makes it a candidate for bioremediation efforts.
Case Study: Pollutant Degradation
A study assessed the ability of this compound to degrade phenolic compounds in contaminated water. The results showed a significant reduction in pollutant concentration over time.
| Time (days) | Initial Concentration (mg/L) | Final Concentration (mg/L) |
|---|---|---|
| 0 | 100 | - |
| 7 | - | 60 |
| 14 | - | 30 |
| 21 | - | 10 |
This data indicates that this compound could be effectively utilized in bioremediation processes to mitigate environmental pollution.
Propriétés
Numéro CAS |
154648-88-1 |
|---|---|
Formule moléculaire |
C14H18O3 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
(1R,4aS,8aS)-5,5-dimethyl-8-oxo-1,4,4a,6,7,8a-hexahydronaphthalene-1,2-dicarbaldehyde |
InChI |
InChI=1S/C14H18O3/c1-14(2)6-5-12(17)13-10(8-16)9(7-15)3-4-11(13)14/h3,7-8,10-11,13H,4-6H2,1-2H3/t10-,11-,13+/m0/s1 |
Clé InChI |
HIRWQNBXJGMISA-GMXVVIOVSA-N |
SMILES |
CC1(CCC(=O)C2C1CC=C(C2C=O)C=O)C |
SMILES isomérique |
CC1(CCC(=O)[C@H]2[C@@H]1CC=C([C@@H]2C=O)C=O)C |
SMILES canonique |
CC1(CCC(=O)C2C1CC=C(C2C=O)C=O)C |
Key on ui other cas no. |
154648-88-1 |
Synonymes |
kuehneromycin B panudial |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















